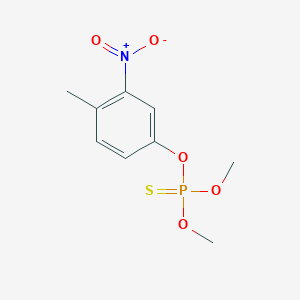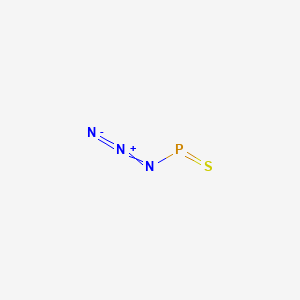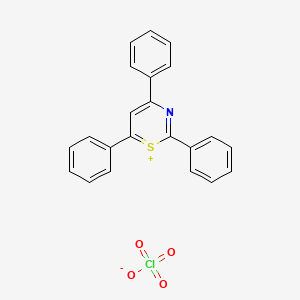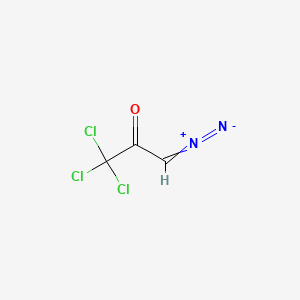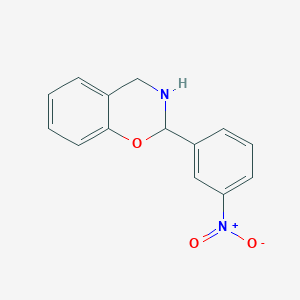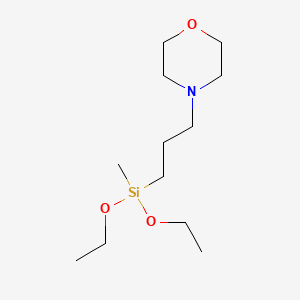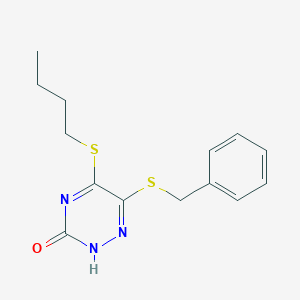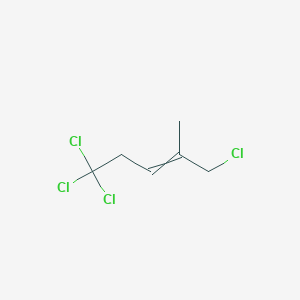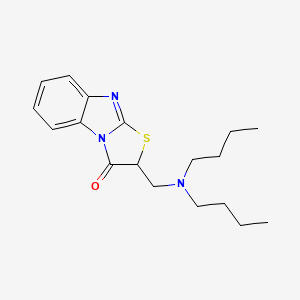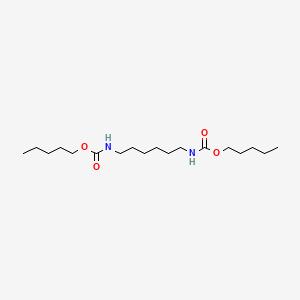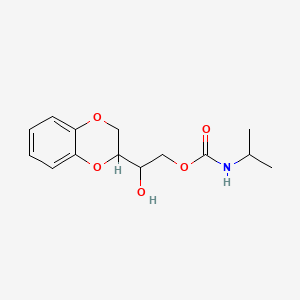![molecular formula C5H14OSSi B14705307 [Ethoxy(dimethyl)silyl]methanethiol CAS No. 18143-56-1](/img/structure/B14705307.png)
[Ethoxy(dimethyl)silyl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethoxy(dimethyl)silyl]methanethiol is an organosilicon compound with the molecular formula C5H14OSSi It is characterized by the presence of a silyl group bonded to a methanethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethoxy(dimethyl)silyl]methanethiol typically involves the reaction of dimethylchlorosilane with ethanethiol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[Ethoxy(dimethyl)silyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silyl alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Silyl alcohols.
Substitution: Various substituted silyl compounds.
Scientific Research Applications
[Ethoxy(dimethyl)silyl]methanethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Ethoxy(dimethyl)silyl]methanethiol involves its interaction with various molecular targets. The silyl group provides stability and reactivity, while the thiol group participates in redox reactions and forms strong bonds with metals and other thiol-reactive species. These interactions are crucial for its applications in catalysis, material science, and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol compound with similar reactivity but lacking the silyl group.
Dimethylsilyl Compounds: Compounds with similar silyl groups but different functional groups attached.
Ethoxysilanes: Compounds with ethoxy groups bonded to silicon but lacking the thiol functionality.
Uniqueness
[Ethoxy(dimethyl)silyl]methanethiol is unique due to the combination of the silyl and thiol groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in synthesis, catalysis, and material science .
Properties
CAS No. |
18143-56-1 |
|---|---|
Molecular Formula |
C5H14OSSi |
Molecular Weight |
150.32 g/mol |
IUPAC Name |
[ethoxy(dimethyl)silyl]methanethiol |
InChI |
InChI=1S/C5H14OSSi/c1-4-6-8(2,3)5-7/h7H,4-5H2,1-3H3 |
InChI Key |
KFXKOQKIAJLZNS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


